2'-Chloro-3'-methylbiphenyl-3-carboxylic acid
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Overview
Description
2’-Chloro-3’-methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11ClO2 It is a derivative of biphenyl, featuring a carboxylic acid group at the 3-position, a chlorine atom at the 2’-position, and a methyl group at the 3’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-3’-methylbiphenyl-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Biphenyl is brominated to introduce a bromine atom at the desired position.
Methylation: The brominated biphenyl undergoes a methylation reaction to introduce the methyl group.
Chlorination: The methylated biphenyl is then chlorinated to introduce the chlorine atom.
Carboxylation: Finally, the compound undergoes a carboxylation reaction to introduce the carboxylic acid group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2’-Chloro-3’-methylbiphenyl-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-3’-methylbiphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, in place of the chlorine atom.
Scientific Research Applications
2’-Chloro-3’-methylbiphenyl-3-carboxylic acid has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Discovery: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.
Material Science: It is used in the design and synthesis of novel materials with specific properties.
Biological Studies: Researchers use it to study the interactions and effects of biphenyl derivatives in biological systems.
Mechanism of Action
The mechanism of action of 2’-Chloro-3’-methylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the chlorine and methyl groups can influence the compound’s hydrophobic interactions and overall stability. These interactions can affect various biological processes, such as enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2’-Chloro-4’-methylbiphenyl-3-carboxylic acid
- 2’-Chloro-3’-ethylbiphenyl-3-carboxylic acid
- 2’-Bromo-3’-methylbiphenyl-3-carboxylic acid
Uniqueness
2’-Chloro-3’-methylbiphenyl-3-carboxylic acid is unique due to the specific positioning of its functional groups. The combination of a chlorine atom at the 2’-position, a methyl group at the 3’-position, and a carboxylic acid group at the 3-position creates a distinct molecular structure that can exhibit unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(2-chloro-3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-4-2-7-12(13(9)15)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZYMTIAXBGCAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681780 |
Source
|
Record name | 2'-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-65-7 |
Source
|
Record name | 2′-Chloro-3′-methyl[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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